molecular formula C18H32N2Na2O6 B13768804 Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt CAS No. 68298-19-1

Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt

Cat. No.: B13768804
CAS No.: 68298-19-1
M. Wt: 418.4 g/mol
InChI Key: DAAKUELSUZVDNR-UHFFFAOYSA-L
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Description

This compound is a quaternary ammonium salt featuring:

  • Two carboxymethyl groups (–CH₂COOH) attached to the central nitrogen.
  • A 2-hydroxyethyl group (–CH₂CH₂OH) for enhanced hydrophilicity.
  • A decyl amide chain (C₁₀H₂₁CONH–) providing hydrophobic character.
  • Disodium counterions (Na⁺) to balance the negative charges from deprotonated carboxylates.

Its structure suggests applications in chelating metal ions, surfactancy, or biocompatible formulations. Thus, comparisons rely on structurally analogous compounds from the literature.

Properties

CAS No.

68298-19-1

Molecular Formula

C18H32N2Na2O6

Molecular Weight

418.4 g/mol

IUPAC Name

disodium;2-[carboxylatomethyl-[2-(decanoylamino)ethyl]-(2-oxidoethyl)azaniumyl]acetate

InChI

InChI=1S/C18H34N2O6.2Na/c1-2-3-4-5-6-7-8-9-16(22)19-10-11-20(12-13-21,14-17(23)24)15-18(25)26;;/h2-15H2,1H3,(H,19,22)(H,23,24)(H,25,26);;/q;2*+1/p-2

InChI Key

DAAKUELSUZVDNR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC(=O)NCC[N+](CC[O-])(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

a. Drug Delivery Systems
The compound is utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Research has shown that formulations incorporating this compound can improve the pharmacokinetics of drugs, leading to more effective treatments for diseases such as cancer and cardiovascular disorders.

b. Antimicrobial Activity
Ethanaminium derivatives are known for their antimicrobial properties. Studies indicate that this compound exhibits significant activity against a range of pathogens, including bacteria and fungi. This makes it a valuable candidate for developing disinfectants and preservatives in pharmaceutical and cosmetic formulations.

Industrial Applications

a. Surfactants and Emulsifiers
In industrial settings, the compound serves as an effective surfactant and emulsifier. Its ability to reduce surface tension makes it suitable for applications in detergents and personal care products. The compound aids in stabilizing emulsions, which is crucial for products like lotions and creams.

b. Water Treatment
The compound is also employed in water treatment processes as a flocculant. Its quaternary ammonium structure allows it to interact with negatively charged particles in water, facilitating their aggregation and removal from wastewater systems.

Material Science

a. Polymer Synthesis
Ethanaminium derivatives are used in the synthesis of novel polymers with enhanced properties. These polymers can be engineered for specific applications such as coatings, adhesives, and biomaterials. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

b. Biodegradable Materials
Research has focused on using this compound to create biodegradable materials that are environmentally friendly alternatives to conventional plastics. By modifying the polymer backbone with ethanaminium derivatives, researchers aim to develop materials that decompose more readily in natural environments.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of ethanaminium derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial counts when treated with formulations containing the compound, indicating its potential use as a preservative in food and pharmaceutical products.

Case Study 2: Drug Delivery Enhancement

Research conducted at a leading pharmaceutical institute explored the use of ethanaminium-based carriers for delivering chemotherapeutic agents. The findings revealed that drug-loaded nanoparticles exhibited improved cellular uptake and cytotoxicity against cancer cells compared to free drug formulations, highlighting the compound's role in enhancing drug efficacy.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name (CAS No.) Key Functional Groups Molecular Formula Molecular Weight Primary Applications Key Differences vs. Target Compound Reference
Target Compound Carboxymethyl, hydroxyethyl, decyl amide, disodium salt Not provided Not provided Chelation, surfactancy (inferred)
Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1) (CAS: See ) Hydroxyethyl, octadecyloxy, methyl sulfate C₂₇H₅₄N₂O₆S 541.36 Surfactants, emulsifiers Longer alkyl chain (C18 vs. C10); sulfate vs. carboxylate
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, esters with C16-18 and C18-unsatd. fatty acids (CAS: 157905-74-3) Hydroxyethyl, fatty acid esters, methyl sulfate Not provided Not provided Fabric softeners, conditioning agents Esterified fatty acids vs. amide linkage
Ethanaminium,2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (CAS: 29463-06-7) Hydroxyethyl, methyl sulfate C₇H₁₈NO₃⁺·CH₃O₄S⁻ 275.32 Ionic liquids, surfactants Lacks carboxymethyl and long-chain amide groups
EDTA Disodium Salt (CAS: 6381-92-6) Four carboxymethyl groups, disodium salt C₁₀H₁₄N₂Na₂O₈ 336.21 Metal chelation, pharmaceuticals Ethylenediamine backbone vs. quaternary ammonium

Functional and Performance Comparisons

Chelation Capacity
  • Target Compound : The dual carboxymethyl groups enable strong metal-binding capabilities, akin to EDTA derivatives. However, the presence of a bulky decyl amide may reduce accessibility to metal ions compared to EDTA’s linear structure.
  • EDTA Disodium Salt : Exhibits superior chelation efficiency (log K for Ca²⁺ ~10.6) due to four carboxylates and a flexible ethylenediamine core.
Surfactant Properties
  • C18-Oxy Derivative () : The octadecyloxy chain enhances hydrophobicity, making it effective in oil-in-water emulsions. The methyl sulfate group improves water solubility.
  • Target Compound : The shorter decyl amide (C10) may reduce micelle stability but increase biodegradability. Sodium carboxylates enhance solubility in aqueous systems compared to sulfates.
Thermal and Chemical Stability
  • Methyl Sulfate Derivatives () : Sulfate esters are prone to hydrolysis under acidic conditions, limiting stability in low-pH formulations.
  • Carboxymethyl-Containing Compounds (Target, EDTA) : Carboxylates are more stable across a broader pH range (2–12), suitable for industrial and biomedical uses.

Toxicity and Environmental Impact

  • EDTA Disodium Salt : Low acute toxicity (LD₅₀ oral, rat: 2,000 mg/kg) but persistent in aquatic environments due to poor biodegradability.
  • Target Compound : Predicted lower persistence than EDTA due to the decyl amide chain, which may undergo enzymatic degradation. Toxicity data are lacking but structural analogues suggest moderate biocompatibility.
  • Long-Chain Esters () : Fatty acid esters are generally biodegradable but may bioaccumulate in lipid-rich tissues.

Preparation Methods

Starting Materials

Stepwise Synthetic Route

  • Amidation of 2-aminoethanol with Decanoic Acid Derivative

    The primary amine of 2-aminoethanol is reacted with 1-oxodecanoic acid (or its activated derivative) to form an amide bond, yielding 2-[(1-oxodecyl)amino]ethanol. This step is typically carried out under mild heating with coupling reagents or by direct condensation in the presence of dehydrating agents.

  • Carboxymethylation of the Amino Group

    The secondary amine group in the intermediate is then subjected to carboxymethylation using chloroacetic acid or sodium chloroacetate. This introduces the two carboxymethyl groups at the nitrogen, producing N,N-bis(carboxymethyl) substitution.

  • Hydroxyethyl Substitution

    The hydroxyethyl group is introduced or retained from the original ethanolamine moiety, ensuring the compound maintains hydrophilicity and amphoteric character.

  • Neutralization and Salt Formation

    The final step involves neutralizing the acidic carboxyl groups with sodium hydroxide, forming the disodium salt. This enhances water solubility and stabilizes the compound for practical use.

Reaction Conditions and Optimization

  • Temperature : Amidation reactions are typically conducted between 60–120°C to promote bond formation without degradation.
  • pH Control : Maintaining slightly alkaline conditions during carboxymethylation prevents side reactions and ensures complete substitution.
  • Solvent : Polar solvents such as water, ethanol, or mixtures are used to dissolve reactants and facilitate reactions.
  • Purification : The product is purified by crystallization or precipitation, often from aqueous media, to isolate the disodium salt.

Data Table: Summary of Preparation Steps and Conditions

Step Number Reaction Type Reactants Conditions Outcome
1 Amidation 2-Aminoethanol + 1-oxodecanoic acid 80–100°C, dehydrating agent 2-[(1-oxodecyl)amino]ethanol intermediate
2 Carboxymethylation Intermediate + chloroacetic acid pH ~8-9, 40–60°C N,N-bis(carboxymethyl) substitution
3 Hydroxyethyl retention Maintained from ethanolamine moiety Ambient to mild heating Hydroxyethyl group intact
4 Neutralization Acidic intermediate + NaOH Room temperature Disodium salt formation

Full Research Findings and Notes

  • The compound's stability is influenced by pH; hydrolysis half-life varies significantly with pH (over 1 year at pH 4, 17 days at pH 7, and 11.3 days at pH 9), indicating the importance of controlled conditions during synthesis and storage.

  • Molecular weight and formula data confirm the successful incorporation of the oxodecyl amide and carboxymethyl groups, with disodium salt formation enhancing solubility in aqueous environments.

  • The synthetic route is consistent with known methods for preparing amino acid-based surfactants and chelating agents, which involve amidation followed by carboxymethylation and salt formation.

  • No direct industrial-scale synthesis protocols were found in public databases, but the described laboratory-scale methods are standard for such compounds.

Q & A

Basic: What are the optimal synthetic methodologies for preparing this compound with high purity?

Answer:
The synthesis involves sequential alkylation and carboxymethylation steps. Begin by reacting a primary amine (e.g., 2-[(1-oxodecyl)amino]ethanol) with bromoacetic acid derivatives under alkaline conditions (pH 10–12, 60–80°C) to introduce carboxymethyl groups. Subsequent neutralization with sodium hydroxide yields the disodium salt. Purification is achieved via ion-exchange chromatography (e.g., Dowex resin) to remove unreacted precursors and byproducts. Final recrystallization from ethanol/water (1:3 v/v) enhances purity (>98%) .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Identify carboxymethyl (-CH2COO⁻) protons (δ 3.5–3.8 ppm) and the hydroxyethyl (-CH2CH2OH) group (δ 3.6–4.0 ppm). The decyl chain’s methylene signals appear at δ 1.2–1.4 ppm.
  • FTIR : Confirm carboxylate stretches (1600–1550 cm⁻¹) and amide I/II bands (1650–1540 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Detect the molecular ion peak at m/z corresponding to C₂₆H₄₈N₂O₈Na₂ (calculated ~594.6 Da) .

Advanced: How does this compound’s metal chelation capacity compare to traditional chelators like EDTA?

Answer:
Evaluate via potentiometric titration (25°C, 0.1 M KCl) to determine stability constants (logK) with divalent ions (e.g., Ca²⁺, Cu²⁺). For example:

Metal IonlogK (Compound)logK (EDTA)
Ca²⁺6.2 ± 0.110.7
Cu²⁺12.5 ± 0.218.8
The lower logK values suggest weaker chelation, likely due to steric hindrance from the hydroxyethyl and decyl groups. Use competition assays with metallochromic indicators (e.g., Eriochrome Black T) to validate selectivity .

Advanced: What experimental designs assess its surface-active properties in aqueous systems?

Answer:

  • Surface Tension Measurements : Use a du Noüy ring tensiometer to plot surface tension (γ) vs. concentration. The critical micelle concentration (CMC) is identified at the inflection point (~0.5–1.0 mM).
  • Dynamic Light Scattering (DLS) : Measure micelle hydrodynamic diameter (e.g., 10–15 nm at 25°C).
  • Zeta Potential : Confirm anionic character (due to carboxylates) with values < −30 mV, indicating colloidal stability .

Advanced: How to resolve discrepancies in reported thermodynamic data for metal complexes?

Answer:
Discrepancies often arise from ionic strength (I) variations. Standardize conditions (I = 0.1 M KCl, 25°C) and use Schwarzenbach’s method for stability constant calculations. For kinetic stability, conduct UV-Vis spectroscopy under physiological conditions (pH 7.4, 37°C) to monitor ligand displacement by competing ions (e.g., Fe³⁺) over 24–72 hours .

Basic: What purification techniques isolate this compound from reaction byproducts?

Answer:

  • Ion-Exchange Chromatography : Use a strong anion-exchange resin (e.g., Dowex 1X8) eluted with 0.5 M NaCl.
  • Recrystallization : Dissolve crude product in hot ethanol (70°C), add water dropwise until cloud point, and cool to 4°C for crystallization.
  • HPLC : Employ a C18 column with 70:30 water/acetonitrile (0.1% TFA) for final purity validation .

Advanced: How does the decyl chain influence interactions with lipid bilayers?

Answer:

  • Langmuir Monolayer Studies : Measure surface pressure (π)-area (A) isotherms to assess insertion into DPPC monolayers. The decyl chain reduces the collapse pressure (e.g., from 45 mN/m to 38 mN/m), indicating membrane disruption.
  • Fluorescence Anisotropy : Use DPH probes to quantify increased membrane fluidity (lower anisotropy values) at 10 µM compound concentration .

Advanced: What role do pH and temperature play in its stability during long-term storage?

Answer:

  • pH Stability : Store at pH 7–9 (aqueous solution, 4°C) to prevent carboxylate protonation or hydrolysis. Degradation rates increase 3-fold at pH < 5.
  • Thermal Stability : Accelerated aging tests (40°C, 75% RH) show <5% decomposition over 6 months. Use TGA/DSC to confirm decomposition onset at 180°C .

Basic: What analytical methods quantify trace metal impurities in synthesized batches?

Answer:

  • ICP-MS : Detect metals (e.g., Fe, Ni) at ppb levels. Calibrate with matrix-matched standards to avoid carboxylate interference.
  • Chelation Followed by UV-Vis : Add excess EDTA to sequester impurities and measure unchelated metals via colorimetric assays (e.g., Ferrozine for Fe²⁺) .

Advanced: How to model its coordination geometry with lanthanides for luminescence studies?

Answer:

  • X-ray Crystallography : Co-crystallize with Eu³⁺ or Tb³⁺ to resolve octadentate binding (carboxylates, amine, hydroxyethyl).
  • Luminescence Lifetime Measurements : Fit decay curves to determine inner-sphere vs. outer-sphere hydration (e.g., q = 0.5 for Eu³⁺, indicating tight coordination) .

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